3-[[4-(2,4-Difluorophenyl)-1,3-thiazol-2-yl]amino]benzoic acid;hydrochloride
Overview
Description
The compound “3-{[4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]amino}benzoic acid hydrochloride” is a complex organic molecule. It contains a thiazole ring, which is a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . Thiazoles are known to have diverse biological activities and have been used in the synthesis of various drug molecules with lesser side effects . The compound also contains a benzoic acid moiety, which is a common component in many pharmaceuticals .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps and different chemical reactions. For instance, the synthesis of similar compounds has involved the use of 2,4-difluorobenzylamine , and 3,4-difluorophenylboronic acid . These compounds have been used in various reactions such as the Ugi four-component condensation reaction and Suzuki-Miyaura cross-coupling reactions .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a thiazole ring and a benzoic acid moiety. The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Chemical Reactions Analysis
Thiazoles are known to participate in a variety of chemical reactions. They have been used as building blocks in the synthesis of several organic compounds . The benzoic acid moiety can also participate in various reactions, particularly those involving the carboxylic acid group .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . The presence of the benzoic acid moiety could also influence the compound’s solubility and other physical and chemical properties.Mechanism of Action
Target of Action
Compounds with a thiazole ring have been found to exhibit diverse biological activities, acting as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
The thiazole ring, a key component of this compound, is known for its aromaticity characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This allows the thiazole ring to undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom , which could be key to its interaction with its targets.
Biochemical Pathways
Thiazole derivatives have been found to impact a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
Thiazole, a component of this compound, is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .
Result of Action
Thiazole derivatives have been associated with a range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Safety and Hazards
Biochemical Analysis
Biochemical Properties
3-{[4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]amino}benzoic acid hydrochloride plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, such as kinases, which are involved in cell signaling pathways . The interaction between 3-{[4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]amino}benzoic acid hydrochloride and these enzymes can lead to the modulation of various biochemical processes, including phosphorylation and dephosphorylation of proteins. Additionally, this compound can bind to specific proteins, altering their conformation and activity, which can have downstream effects on cellular functions.
Cellular Effects
The effects of 3-{[4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]amino}benzoic acid hydrochloride on cells are diverse and depend on the cell type and concentration used. In cancer cells, this compound has been shown to induce apoptosis by activating caspases and disrupting mitochondrial membrane potential . It also affects cell signaling pathways, such as the MAPK/ERK pathway, leading to changes in gene expression and cellular metabolism. In non-cancerous cells, 3-{[4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]amino}benzoic acid hydrochloride can modulate immune responses by affecting the activity of immune cells, such as T cells and macrophages.
Molecular Mechanism
The molecular mechanism of action of 3-{[4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]amino}benzoic acid hydrochloride involves its binding interactions with biomolecules. This compound can bind to the active site of enzymes, inhibiting their activity and preventing substrate binding . For example, it can inhibit the activity of kinases by competing with ATP for binding to the enzyme’s active site. Additionally, 3-{[4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]amino}benzoic acid hydrochloride can interact with transcription factors, altering their ability to bind to DNA and regulate gene expression. These interactions can lead to changes in cellular processes, such as cell proliferation, differentiation, and apoptosis.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-{[4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]amino}benzoic acid hydrochloride can change over time due to its stability and degradation. This compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light, heat, or acidic conditions . Long-term studies have shown that prolonged exposure to 3-{[4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]amino}benzoic acid hydrochloride can lead to cumulative effects on cellular function, such as increased oxidative stress and DNA damage.
Dosage Effects in Animal Models
The effects of 3-{[4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]amino}benzoic acid hydrochloride in animal models vary with different dosages. At low doses, this compound can have therapeutic effects, such as reducing tumor growth and modulating immune responses . At high doses, it can cause toxic effects, including liver and kidney damage, as well as gastrointestinal disturbances. Threshold effects have been observed, where a certain dosage is required to achieve a therapeutic effect, and exceeding this dosage can lead to adverse effects.
Metabolic Pathways
3-{[4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]amino}benzoic acid hydrochloride is involved in various metabolic pathways, including those related to drug metabolism and detoxification . This compound can be metabolized by liver enzymes, such as cytochrome P450, leading to the formation of metabolites that can be excreted from the body. The interaction of 3-{[4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]amino}benzoic acid hydrochloride with these enzymes can affect metabolic flux and alter the levels of other metabolites in the body.
Transport and Distribution
The transport and distribution of 3-{[4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]amino}benzoic acid hydrochloride within cells and tissues are mediated by specific transporters and binding proteins . This compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments. It can also bind to plasma proteins, affecting its bioavailability and distribution in the body. The localization and accumulation of 3-{[4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]amino}benzoic acid hydrochloride in specific tissues can influence its therapeutic and toxic effects.
Subcellular Localization
The subcellular localization of 3-{[4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]amino}benzoic acid hydrochloride can affect its activity and function . This compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications. The localization of 3-{[4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]amino}benzoic acid hydrochloride in these compartments can influence its interactions with biomolecules and its overall effects on cellular processes.
Properties
IUPAC Name |
3-[[4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]amino]benzoic acid;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10F2N2O2S.ClH/c17-10-4-5-12(13(18)7-10)14-8-23-16(20-14)19-11-3-1-2-9(6-11)15(21)22;/h1-8H,(H,19,20)(H,21,22);1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLPBBDBTRUICAC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC2=NC(=CS2)C3=C(C=C(C=C3)F)F)C(=O)O.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClF2N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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